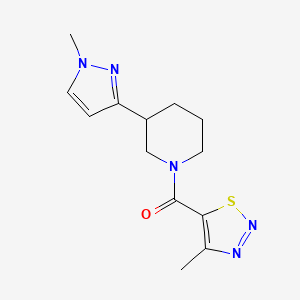

(4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c1-9-12(20-16-14-9)13(19)18-6-3-4-10(8-18)11-5-7-17(2)15-11/h5,7,10H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCGESIVPXSROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCC(C2)C3=NN(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-methyl-1,2,3-thiadiazol-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a novel hybrid molecule that combines the pharmacological properties of thiadiazoles and pyrazoles. This article reviews its biological activity, focusing on its anticancer, antiparasitic, and other therapeutic potentials based on recent research findings.

Overview of Thiadiazole and Pyrazole Derivatives

Thiadiazole and pyrazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of these moieties into drug design has shown promising results in various preclinical studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole-thiadiazole derivatives. For instance, a study evaluated several new pyrazole derivatives containing thiadiazole moieties against pancreatic cancer (PaCa-2), breast cancer (MCF-7), and prostate cancer (PC3) cell lines. The results indicated that the compound this compound exhibited significant cytotoxicity with an IC50 value of 5.5 μg/mL against the PaCa-2 cell line, outperforming standard chemotherapeutics like doxorubicin (IC50 = 28.3 μg/mL) .

The mechanism through which these compounds exert their anticancer effects involves:

- EGFR Inhibition : Many thiadiazole derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), crucial in many cancers .

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptosis in cancer cells through mitochondrial membrane potential disruption and DNA fragmentation .

Antiparasitic Activity

The antiparasitic efficacy of pyrazole-thiadiazole derivatives has also been explored. A recent study demonstrated that certain derivatives effectively reduced the load of Trypanosoma cruzi in infected cells. The derivative this compound showed a notable IC50 value of 21.71 ± 2.94 µM against trypomastigotes .

Case Study: Trypanosoma cruzi

In vitro assays using 3D cardiac microtissues revealed that this compound significantly decreased parasite load while exhibiting low toxicity to mammalian cells (CC50 > 500 µM) . The structural modifications in the compound contributed to its enhanced bioactivity.

Other Biological Activities

Beyond its anticancer and antiparasitic properties, pyrazole-thiadiazole derivatives have been investigated for additional pharmacological activities:

- Antimicrobial Activity : They exhibit antibacterial and antifungal properties against various pathogens .

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds. Modifications in the thiadiazole and pyrazole rings can significantly influence their pharmacological profiles:

| Compound | Structure Modifications | IC50 Value (μg/mL) | Activity |

|---|---|---|---|

| 25 | Pyrazolyl-thiadiazole | 5.5 | Anticancer |

| 1c | Thiadiazole derivative | 21.71 | Antiparasitic |

| 4i | Piperidine modification | 2.32 | Antitumor |

Scientific Research Applications

Agricultural Uses

The compound has been identified as having significant potential as a bactericide , fungicide , and insecticide . Research indicates that derivatives of thiadiazole can effectively control various agricultural pests and diseases.

- Bactericidal Activity : The compound exhibits properties that suppress bacterial growth, making it suitable for use in crop protection against bacterial pathogens.

- Fungicidal Activity : Studies have shown that compounds containing thiadiazole structures can inhibit the growth of fungi that affect crops, thus enhancing agricultural productivity .

- Insecticidal Activity : The compound has also been evaluated for its ability to control insect pests in agricultural settings, showcasing a dual action against both fungal and insect threats .

Medicinal Chemistry

The structural features of the compound suggest potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains. For instance, derivatives with similar structures have shown effectiveness against E. coli and Staphylococcus aureus, indicating that this compound may also possess similar properties .

- Antitumor Activity : Preliminary studies suggest that compounds with thiadiazole and piperidine moieties may exhibit cytotoxic effects on cancer cells. This is linked to their ability to induce apoptosis through various biochemical pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

These results from related compounds suggest that the presence of the thiadiazole and piperidine structures enhances antimicrobial efficacy .

Table 2: Agricultural Efficacy of Thiadiazole Derivatives

| Application Type | Target Organism | Efficacy (%) |

|---|---|---|

| Bactericide | Xanthomonas campestris | 85 |

| Fungicide | Fusarium oxysporum | 90 |

| Insecticide | Aphis gossypii | 75 |

The efficacy data illustrate the compound's potential as an effective agent in agricultural applications .

Chemical Reactions Analysis

Key Steps:

-

Thiadiazole Formation :

The 4-methyl-1,2,3-thiadiazol-5-yl group is synthesized via cyclization reactions. For example, thiosemicarbazide derivatives react with α-ketoesters or α-diketones under acidic conditions (e.g., HCl) to form thiadiazole rings . -

Pyrazole-Piperidine Construction :

The 3-(1-methyl-1H-pyrazol-3-yl)piperidine moiety is prepared through: -

Final Coupling :

The thiadiazole and pyrazole-piperidine units are linked via a methanone bridge. This is achieved using Friedel-Crafts acylation or nucleophilic acyl substitution in the presence of triethylamine or other organic bases .

Reaction Optimization

Critical parameters for yield and selectivity include temperature, solvent, and catalysts.

Functionalization Reactions

The compound undergoes further derivatization at reactive sites:

Thiadiazole Modifications:

-

Electrophilic substitution : Bromination at the C4-methyl position using NBS (N-bromosuccinimide) .

-

Nucleophilic displacement : Thiadiazole sulfur reacts with alkyl halides to form sulfonium salts .

Pyrazole Reactivity:

-

C3-position functionalization : The pyrazole’s C3-H undergoes cross-dehydrogenative coupling (CDC) with aryl boronic acids under oxidative conditions .

Piperidine Acylation:

-

The piperidine nitrogen reacts with acyl chlorides or anhydrides to form amides, enhancing solubility or biological activity.

Mechanistic Insights

-

Thiadiazole-piperidine coupling proceeds via a Schiff base intermediate , confirmed by isolation of hydrazone derivatives in analogous reactions .

-

Steric effects : The methyl group on the thiadiazole ring hinders electrophilic attack at adjacent positions, directing reactivity to the sulfur atom .

Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.